molecular formula C18H15NO2 B448516 N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B448516
M. Wt: 277.3g/mol
InChI Key: JYADQNFGENQJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound consists of a furan ring attached to a biphenyl structure through a carboxamide linkage. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be synthesized using various methods. One common method involves the reaction of 2-furoic acid with biphenyl-4-carboxylic acid chloride in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2-furoic acid and biphenyl-4-carboxylic acid chloride in the presence of a coupling reagent .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(4-bromophenyl)furan-2-carboxamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl structure, which imparts additional stability and rigidity compared to other furan derivatives. This structural feature enhances its potential biological activity and makes it a valuable compound for various applications.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-phenylbenzamide

InChI

InChI=1S/C18H15NO2/c20-18(19-13-17-7-4-12-21-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)

InChI Key

JYADQNFGENQJRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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